2-Chloro-3-fluoro-5-methoxypyridine
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Overview
Description
2-Chloro-3-fluoro-5-methoxypyridine is a fluorinated pyridine derivative characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the direct halogenation of pyridine derivatives followed by selective fluorination and methoxylation steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-fluoro-5-methoxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyridines or other heterocyclic compounds.
Scientific Research Applications
2-Chloro-3-fluoro-5-methoxypyridine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Chloro-3-fluoro-5-methoxypyridine is similar to other fluorinated pyridines, such as 2-Chloro-5-fluoro-3-methoxypyridine and 5-Chloro-2-methoxypyrimidine. its unique substitution pattern gives it distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.
Comparison with Similar Compounds
2-Chloro-5-fluoro-3-methoxypyridine
5-Chloro-2-methoxypyrimidine
2-Chloro-3-fluoropyridine
3-Chloro-2-fluoropyridine
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Biological Activity
2-Chloro-3-fluoro-5-methoxypyridine is a heterocyclic organic compound notable for its diverse applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C6H6ClFNO |
Molecular Weight | 177.57 g/mol |
IUPAC Name | This compound |
Melting Point | 29-30 °C |
Structure | Chemical Structure |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its binding affinity, potentially modulating the activity of these targets. The compound's mechanism may involve:
- Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may bind to receptors, altering signal transduction processes.
Biological Activity Studies
Research indicates that this compound exhibits significant biological activity against various cell lines. For example, studies have shown its effectiveness in inhibiting the proliferation of cancer cells.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of several pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results demonstrated that this compound exhibited potent inhibition with an IC50 value in the nanomolar range, suggesting strong anticancer potential .
Table: Inhibition Data Against L1210 Cells
Compound | IC50 (nM) |
---|---|
This compound | <50 |
Control (untreated) | N/A |
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for:
- Antiviral Agents : Research is ongoing to evaluate its effectiveness against viral infections.
- Antimicrobial Compounds : The compound's ability to disrupt microbial growth is being studied for potential use in antibiotics.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.
Compound | Unique Features | Biological Activity |
---|---|---|
2-Chloro-3-fluoro-4-methylpyridine | Methyl substitution alters reactivity | Moderate inhibition |
2-Chloro-3-fluoro-6-methylpyridine | Different methyl position affects reactivity | Low inhibition |
2-Chloro-5-fluoropyridine | Lacks methoxy group | Weak activity |
Properties
IUPAC Name |
2-chloro-3-fluoro-5-methoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUTYNFETYGHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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